3-[(Diethylamino)methyl]-4-ethoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(diethylaminomethyl)-4-ethoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)10-11-9-12(14)7-8-13(11)16-6-3/h7-9H,4-6,10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOSHDUBGFIFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Diethylamino Methyl 4 Ethoxyaniline and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Target Structure
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inamazonaws.com For the target molecule, 3-[(Diethylamino)methyl]-4-ethoxyaniline, several logical disconnections can be proposed, as illustrated below.
Primary Disconnection Strategy:
The most intuitive disconnection involves the C-N bond of the diethylaminomethyl group. This bond is part of a Mannich-type structure, suggesting a disconnection back to three key components: the aromatic core (4-ethoxyaniline), an aldehyde (formaldehyde), and a secondary amine (diethylamine). This approach is synthetically convergent and relies on a well-established reaction class.
Target Molecule: this compound
Disconnection (C-N bond): This leads to the synthons of a 4-ethoxyaniline cation at the 3-position and a diethylaminomethyl anion, or more practically, an electrophilic aminomethylating agent.
Synthetic Equivalents: 4-Ethoxyaniline, Formaldehyde (B43269), and Diethylamine (B46881).
This retrosynthetic pathway points towards a one-pot Mannich reaction as the most direct route to the target structure.
Alternative Disconnection Strategies:
C(aryl)-C(alkyl) Bond Disconnection: An alternative strategy involves cleaving the bond between the aromatic ring and the benzylic carbon of the aminomethyl group. This suggests an electrophilic aromatic substitution approach.
Disconnection (Ar-CH₂ bond): This leads to a 4-ethoxyaniline synthon and an electrophilic (diethylamino)methyl cation synthon (an Eschenmoser's salt equivalent).
Synthetic Equivalents: 4-Ethoxyaniline and a pre-formed electrophilic aminomethylating agent.
Functional Group Interconversion (FGI): A third approach involves functional group interconversion from a more accessible precursor. For instance, a 3-formyl-4-ethoxy-nitrobenzene could be subjected to reductive amination with diethylamine, followed by reduction of the nitro group.
Retron: Amine
FGI: Nitro group reduction, Reductive Amination
Precursors: 3-Formyl-4-ethoxy-nitrobenzene and Diethylamine.
Each of these strategies presents distinct advantages and challenges related to reagent availability, reaction conditions, and potential for side reactions.
Direct Synthetic Routes to the Core this compound Scaffold
Based on the retrosynthetic analysis, several forward synthetic routes can be devised to construct the target molecule.
The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org However, the reaction is also highly effective for electron-rich aromatic compounds like phenols and anilines. nih.govlibretexts.org In this context, it is more accurately described as an aminomethylation.
The reaction mechanism begins with the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from the reaction of formaldehyde and diethylamine. wikipedia.orglibretexts.org The electron-rich 4-ethoxyaniline then acts as the nucleophile, attacking the iminium ion in an electrophilic aromatic substitution reaction, preferentially at the ortho position, which is activated by both the amino and ethoxy groups. libretexts.org
General Reaction Scheme: 4-Ethoxyaniline + Formaldehyde + Diethylamine → this compound + H₂O
This one-pot synthesis is often the most efficient method for preparing such Mannich bases. organic-chemistry.org The reaction conditions are typically mild, often requiring only gentle heating in a protic solvent like ethanol.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Strategy | Key Reaction | Precursors | Potential Advantages | Potential Challenges |
| Mannich-type Reaction | Aminomethylation | 4-Ethoxyaniline, Formaldehyde, Diethylamine | High atom economy, one-pot procedure, mild conditions. | Potential for bis-amination or polymerization. Control of regioselectivity. |
| Palladium-Catalyzed Amination | Buchwald-Hartwig Amination | 3-(Halomethyl)-4-ethoxyaniline, Diethylamine | High functional group tolerance, well-defined mechanism. | Multi-step synthesis of precursor, cost of catalyst and ligands. |
| Reductive Amination | Imine formation and reduction | 3-Formyl-4-ethoxyaniline, Diethylamine, Reducing agent | Avoids over-alkylation, versatile. | Requires synthesis of the aldehyde precursor, use of reducing agents. |
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds. nih.govsemanticscholar.org This strategy could be applied to the synthesis of this compound, albeit through a multi-step process.
A plausible route would involve the initial synthesis of a halogenated precursor, such as 3-(chloromethyl)-4-ethoxyaniline or 3-bromo-4-ethoxyaniline (B2730183).
Route A: Starting with 3-(chloromethyl)-4-ethoxyaniline, a direct palladium-catalyzed coupling with diethylamine could furnish the target compound.
Route B: An alternative would be to couple 3-bromo-4-ethoxyaniline with a suitable aminomethylating agent under palladium catalysis.
These reactions typically require a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. nih.gov While versatile, this approach is less direct than the Mannich reaction and requires the synthesis and purification of halogenated intermediates. The development of palladium precatalysts has allowed for such reactions to occur under milder conditions with a broad scope of amine partners. mit.edu
Reductive amination is a robust method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org
For the synthesis of the target molecule, this pathway would necessitate the preparation of the key intermediate, 3-formyl-4-ethoxyaniline. This aldehyde could then be reacted with diethylamine in the presence of a mild reducing agent.
Reaction Steps:
Imine Formation: 3-Formyl-4-ethoxyaniline + Diethylamine ⇌ [Iminium Ion Intermediate] + H₂O
Reduction: [Iminium Ion Intermediate] + Reducing Agent → this compound
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting aldehyde. libretexts.orgmasterorganicchemistry.com This method offers excellent control and avoids the potential for over-alkylation that can sometimes be an issue with direct alkylation methods. masterorganicchemistry.com
Synthesis of Key Precursors and Intermediates
The viability of any synthetic route depends on the accessibility of the starting materials.
4-Ethoxyaniline (p-Phenetidine): This is a commercially available compound, often used as an intermediate in the synthesis of dyes and pharmaceuticals. wikipedia.orgnih.gov It can be prepared from 4-nitrophenetole (B1664618) by reduction, or from p-aminophenol by ethylation.
Formaldehyde and Diethylamine: These are bulk chemicals that are readily available and inexpensive.
Halogenated and Formylated Precursors: The synthesis of intermediates such as 3-bromo-4-ethoxyaniline or 3-formyl-4-ethoxyaniline would require regioselective functionalization of the 4-ethoxyaniline core. This could be achieved through standard electrophilic aromatic substitution reactions (bromination or formylation, e.g., Vilsmeier-Haack reaction), though careful control of reaction conditions would be necessary to achieve the desired regioselectivity and prevent side reactions.
Green Chemistry Approaches in Synthetic Route Design and Optimization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com These principles can be applied to the synthesis of this compound.
Atom Economy: The Mannich reaction is inherently atom-economical, as the only byproduct is water. In contrast, multi-step routes involving protecting groups or leaving groups (as in palladium-catalyzed amination) generally have lower atom economy.
Solvent Choice: Traditional organic syntheses often use volatile organic compounds (VOCs). Green chemistry encourages the use of safer solvents like water, ethanol, or even solvent-free conditions. researchgate.net The Mannich reaction can often be performed in water or ethanol, enhancing its green profile.
Energy Efficiency: One-pot reactions like the Mannich synthesis are generally more energy-efficient as they reduce the number of heating, cooling, and separation steps required compared to a multi-step synthesis. organic-chemistry.org
Recent advances in synthetic methodology focus on environmentally benign approaches, such as using water as a solvent, employing bio-based catalysts, or utilizing electrochemical methods to drive reactions, which could potentially be adapted for the synthesis of aniline (B41778) derivatives. researchgate.netchemistryworld.com
Comparative Analysis of Synthetic Efficiencies, Yields, and Selectivities
A direct comparison of synthetic methodologies for this compound is challenging due to the limited availability of specific literature for this exact compound. However, by examining analogous reactions reported for similarly substituted anilines and phenols, a qualitative and semi-quantitative analysis of the potential efficiencies, yields, and selectivities of the Mannich reaction versus a formylation-reductive amination sequence can be constructed.
Mannich Reaction
The Mannich reaction is a one-pot three-component condensation of an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. wikipedia.org In the context of synthesizing the target molecule, 4-ethoxyaniline would serve as the active hydrogen compound, reacting with formaldehyde and diethylamine.
Plausible Synthetic Route via Mannich Reaction:
Efficiency and Yield: The Mannich reaction is generally considered an efficient method for aminomethylation due to its one-pot nature, which reduces the number of synthetic steps and purification procedures. oarjbp.com However, the yields of Mannich reactions on anilines can be variable and are highly dependent on the substrate's reactivity and the reaction conditions. The electron-donating ethoxy group at the para position and the amino group of 4-ethoxyaniline activate the aromatic ring towards electrophilic substitution, which should favor the reaction. The reaction is typically carried out in a protic solvent like ethanol. mdpi.com
Selectivity: A significant challenge in the Mannich reaction of 4-ethoxyaniline is controlling the regioselectivity. The ortho position to the activating amino group is highly susceptible to electrophilic attack. This can lead to the formation of a mixture of mono-aminomethylated products at the 3- and 5-positions, as well as di-substituted products. Achieving high selectivity for the desired 3-substituted product would likely require careful optimization of reaction conditions, such as temperature, stoichiometry of reagents, and the choice of catalyst. In some cases, the reaction can be highly regioselective, but this is not always predictable without experimental data. mdpi.com
Formylation followed by Reductive Amination
An alternative, multi-step approach involves the initial formylation of 4-ethoxyaniline to introduce a formyl group at the 3-position, followed by reductive amination with diethylamine.
Plausible Synthetic Route via Formylation and Reductive Amination:
Step 1: Formylation of 4-ethoxyaniline
Step 2: Reductive Amination of 3-formyl-4-ethoxyaniline
Reductive amination is a widely used and generally high-yielding method for the synthesis of amines. mdpi.comrsc.org This reaction involves the formation of an iminium ion intermediate from the aldehyde and the amine, which is then reduced in situ to the desired amine. A variety of reducing agents can be used, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). mdpi.com The use of continuous flow hydrogenation technology, like the H-cube®, has also been successfully applied for reductive aminations. rsc.org
Selectivity: The key advantage of this method lies in its regioselectivity. The formylation step, particularly with methods like the Vilsmeier-Haack reaction, can be directed to the ortho position of the activating group, leading to the specific formation of the 3-formyl-4-ethoxyaniline intermediate. This circumvents the issue of isomeric mixtures that can arise in the Mannich reaction. The subsequent reductive amination is a highly selective reaction that specifically converts the aldehyde to the desired aminomethyl group without affecting other parts of the molecule.
Comparative Data Table (Hypothetical based on analogous reactions):
| Feature | Mannich Reaction | Formylation followed by Reductive Amination |
| Number of Steps | 1 (One-pot) | 2 |
| Purity of Final Product | Potentially requires extensive purification to separate isomers and byproducts. | Generally higher purity due to controlled regioselectivity. |
| Overall Yield | Variable, potentially lower due to side reactions and purification losses. | Potentially higher and more reproducible. |
| Selectivity | Lower regioselectivity, risk of forming multiple isomers. | High regioselectivity controlled by the formylation step. |
| Process Simplicity | Simpler in concept (one-pot). | More complex due to multiple steps and intermediate isolation. |
Stereoselective Synthesis Considerations for Related Chiral Analogues (if applicable)
The target molecule, this compound, is achiral. However, the synthetic methodologies discussed can be adapted to produce chiral analogues where a stereocenter is introduced. The most common position for introducing chirality in analogues of this compound would be at the benzylic carbon of the aminomethyl group.
Asymmetric Mannich Reaction:
The development of asymmetric Mannich reactions has been a significant area of research, allowing for the enantioselective synthesis of β-amino carbonyl compounds. wikipedia.org By employing a chiral catalyst, it is possible to control the facial selectivity of the nucleophilic attack of the enol or enolate on the iminium ion. For the synthesis of a chiral analogue of the target compound, a prochiral starting material and a chiral catalyst would be required. While direct asymmetric aminomethylation of anilines is less common, related asymmetric Mannich reactions on other nucleophiles have been well-established, often utilizing proline and its derivatives as organocatalysts. wikipedia.org
Asymmetric Reductive Amination:
Asymmetric reductive amination of a suitable ketone precursor would be a more direct approach to introduce a stereocenter at the benzylic position. This can be achieved through the use of chiral reducing agents or, more commonly, through transition metal-catalyzed asymmetric hydrogenation of the intermediate imine. A wide variety of chiral ligands have been developed for transition metals like iridium and rhodium, which can effect highly enantioselective reductions of imines. acs.org
Synthesis via Chiral Auxiliaries:
Another established strategy involves the use of chiral auxiliaries. For instance, a chiral amine could be reacted with the 3-formyl-4-ethoxyaniline intermediate to form a chiral imine. Diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, would yield the enantiomerically enriched target amine. The Ellman's sulfinamide chemistry is a prominent example of this approach, widely used for the asymmetric synthesis of a diverse range of chiral amines. yale.edu
Stereodivergent Synthesis:
Advanced catalytic systems, such as those employing a combination of palladium and copper catalysts with distinct chiral ligands, have enabled the stereodivergent synthesis of benzylic alcohol derivatives. nih.gov Similar strategies could potentially be adapted for the stereodivergent synthesis of chiral benzylic amines, allowing access to all possible stereoisomers from the same set of starting materials by simply changing the chirality of the catalysts.
The choice of method for stereoselective synthesis would depend on the desired stereoisomer, the availability of starting materials and catalysts, and the required level of enantiomeric purity. While the synthesis of the achiral target molecule is more straightforward, the potential for creating chiral analogues through these advanced asymmetric methods highlights the versatility of these synthetic routes.
Mechanistic Investigations of Reactions Involving 3 Diethylamino Methyl 4 Ethoxyaniline
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
Currently, there is a lack of published data on the reaction kinetics and thermodynamic parameters for key transformations involving 3-[(Diethylamino)methyl]-4-ethoxyaniline. To determine these, experimental studies would be necessary. For a hypothetical reaction, such as electrophilic substitution, kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration). This would allow for the determination of the rate law, rate constants, and activation energy.
Thermodynamic analysis would require calorimetric measurements or computational modeling to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. This data would indicate the spontaneity and position of equilibrium for the transformation.
Elucidation of Reaction Pathways and Identification of Transition States
The elucidation of reaction pathways for this compound would involve a combination of experimental techniques and computational chemistry. For instance, in an electrophilic aromatic substitution, the reaction would likely proceed through a sigma complex (arenium ion). The positions of substitution on the aromatic ring would be influenced by the directing effects of the existing substituents.
Isotope labeling studies could be employed to trace the path of atoms throughout the reaction. Computational methods, such as Density Functional Theory (DFT), would be invaluable for mapping the potential energy surface of the reaction, identifying transition state structures, and calculating their energies. These calculations would provide theoretical insights into the most plausible reaction mechanism.
Catalytic Effects on Reactivity and Selectivity
The reactivity and selectivity of reactions involving this compound could be significantly influenced by catalysts. For example, in electrophilic substitutions, Lewis acids could be used to activate the electrophile. The choice of catalyst could also influence the regioselectivity of the reaction, favoring one substitution position over others.
In reactions involving the amino groups, acid or base catalysis could play a crucial role. For instance, in an acylation reaction of the primary amino group, a base might be used to deprotonate the amine, increasing its nucleophilicity. The specific catalyst and its interaction with the substrate would need to be investigated to understand its effect on the reaction mechanism.
Influence of Solvent Effects and Reaction Environment on Mechanistic Course
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For reactions involving this compound, the polarity of the solvent would be a key factor. Polar solvents might stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species.
Role of Electronic and Steric Factors in Determining Reactivity Profiles
The reactivity of this compound is governed by a combination of electronic and steric factors.
Electronic Factors: The ethoxy group (-OEt) and the amino group (-NH2) are both strong activating groups that donate electron density to the aromatic ring through resonance, making the ring more susceptible to electrophilic attack. The diethylaminomethyl group [-CH2N(Et)2] is also an activating group. The combined electronic effects of these substituents would direct incoming electrophiles primarily to the ortho and para positions relative to the amino and ethoxy groups.
Steric Factors: The diethylaminomethyl group is sterically bulky. This steric hindrance could influence the regioselectivity of reactions, potentially disfavoring substitution at the position ortho to it. The relative size of the attacking electrophile would also be a critical factor in determining the substitution pattern.
A comprehensive understanding of the reactivity of this compound would require a systematic investigation that varies the nature of the reactants and reaction conditions to disentangle these electronic and steric effects.
Derivatization and Functionalization Strategies of 3 Diethylamino Methyl 4 Ethoxyaniline
Modification of the Aniline (B41778) Moiety
The aniline moiety, consisting of the primary amino group and the phenyl ring, is a key site for the derivatization of 3-[(Diethylamino)methyl]-4-ethoxyaniline.
N-Alkylation and Acylation Reactions at the Amine Nitrogen
The primary amino group of this compound is a nucleophilic center and can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through various methods. One common approach is the reaction with alkyl halides. However, this method can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for N-alkylation is the "hydrogen borrowing" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a suitable transition metal catalyst. For instance, anilines can be N-alkylated with a range of alcohols, including benzyl (B1604629) alcohol, in the presence of catalysts like cobalt, iridium, or ruthenium complexes. researchgate.netresearchgate.net This approach is considered a green and efficient method for synthesizing secondary amines. researchgate.net Another strategy involves visible-light-induced N-alkylation, which can proceed under mild conditions without the need for metals or bases. nih.gov
N-Acylation: The primary amine can be readily acylated to form amides using acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. This transformation is often used as a protective strategy for the amino group to moderate its activating effect in electrophilic aromatic substitution reactions. The resulting amide is less prone to oxidation and can direct electrophiles to the para position.
Electrophilic Aromatic Substitution on the Phenyl Ring System
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amino and the ethoxy groups. Both of these groups are ortho, para-directing. The position ortho to the amino group (and meta to the ethoxy group) and the position ortho to the ethoxy group (and meta to the amino group) are the most likely sites for substitution.
To achieve selective substitution, it is often necessary to protect the highly activating amino group by converting it to an amide (e.g., an acetanilide). This reduces the activating effect and sterically hinders the positions ortho to the nitrogen, favoring substitution at the position para to the amide group.
Halogenation: Bromination of aromatic amines can be achieved using reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which has been shown to selectively brominate the para position of various aromatic amines in high yields. researchgate.net For this compound, after acetylation of the amino group, bromination would be expected to occur at the 5-position of the ring.
Nitration: Direct nitration of anilines with strong acids can lead to oxidation and the formation of a mixture of products. Therefore, the amino group is typically first protected as an acetanilide. The subsequent nitration would then be directed to the positions ortho and para to the activating groups.
Sulfonation: Sulfonation of anilines can be achieved by heating with sulfuric acid. The reaction typically yields the para-substituted product.
Transformations Involving the Diethylaminomethyl Group
The diethylaminomethyl substituent offers further opportunities for derivatization, primarily through reactions at the tertiary amine and the adjacent methylene (B1212753) bridge.
Quaternization Reactions of the Tertiary Amine
The tertiary amine of the diethylaminomethyl group is nucleophilic and can react with alkyl halides to form a quaternary ammonium (B1175870) salt in a process known as the Menshutkin reaction. For example, reaction with methyl iodide would yield the corresponding trimethylammonium iodide derivative. researchgate.net Such quaternization reactions can be influenced by the choice of solvent and the nature of the alkyl halide. reddit.com
Substitutions or Rearrangements at the Methylene Bridge
The benzylic position of the methylene bridge becomes activated upon quaternization of the tertiary amine. The resulting quaternary ammonium salt can undergo rearrangement reactions in the presence of a strong base.
One such reaction is the Sommelet-Hauser rearrangement . This rearrangement involves the deprotonation of a benzylic proton or a proton on a methyl group attached to the nitrogen, followed by a researchgate.netnih.gov-sigmatropic rearrangement. wikipedia.org For the quaternized derivative of this compound, treatment with a strong base like sodium amide could potentially lead to the migration of one of the ethyl groups to the aromatic ring, resulting in a C-alkylated product. wikipedia.orgresearchgate.net
Reactions at the Ethoxy Group
The ethoxy group is generally stable, but its cleavage can be achieved under specific conditions to yield the corresponding phenol (B47542). This reaction typically requires harsh conditions, such as heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the ethyl group.
More recent methods for the cleavage of aryl ethers involve the use of Lewis acids or other specialized reagents that can effect the dealkylation under milder conditions.
Ether Cleavage and Formation Reactions
The ethoxy group in this compound represents a potential site for modification. Generally, aryl alkyl ethers can be cleaved under stringent acidic conditions, often using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgpressbooks.pub This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the ethyl group, which would theoretically yield 2-amino-5-hydroxy-N,N-diethylbenzylamine and a corresponding ethyl halide. libretexts.org The reverse reaction, the formation of an ether (Williamson ether synthesis), would involve the corresponding phenol and an ethylating agent. However, no studies have been identified that specifically describe the cleavage of the ethoxy group or the synthesis of analogs through ether formation for this particular compound.
Synthesis of Novel Heterocyclic Scaffolds Incorporating Fragments of the Compound
The aniline and the ortho-disposed diethylaminomethyl group present a classic "ortho-diamine" type synthon, which is a common precursor for the synthesis of nitrogen-containing heterocycles. sincerechemicals.com
Annulation and Cyclization Reactions to Form Nitrogen-Containing Heterocycles
The 1,2-arrangement of the amino and aminomethyl groups on the benzene (B151609) ring of this compound makes it a suitable candidate for cyclization reactions to form various heterocyclic systems. For instance, reactions with dicarbonyl compounds or their equivalents could lead to the formation of substituted benzodiazepines or other related seven-membered rings. Similarly, cyclization with reagents like phosgene, thiophosgene, or carbon disulfide could potentially yield benzimidazolone, benzimidazolthione, or benzimidazole (B57391) derivatives, respectively. The synthesis of dihydroquinazolines from 2-aminobenzylamines with various carbon donors is a well-established strategy. researchgate.netnih.gov Despite these established synthetic routes for analogous structures, no literature has been found that applies these methods to this compound.
Exploration of Novel Reaction Architectures and Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. researchgate.netnih.govmdpi.com Anilines are frequently used as one of the components in various MCRs, such as the Ugi or Biginelli reactions. The primary amine of this compound could theoretically participate in such reactions. For example, a three-component reaction with an aldehyde and an isocyanide could potentially lead to the formation of α-acylamino carboxamide derivatives. However, a specific investigation of this compound as a substrate in MCRs has not been reported in the available literature.
The derivatization and functionalization of this compound is an area that remains unexplored in the scientific literature. While the chemical nature of its functional groups suggests a wide range of possible transformations, including ether cleavage, heterocyclic synthesis through annulation and cyclization, and participation in multi-component reactions, no specific examples have been documented. This represents a clear gap in the current body of chemical research and suggests that the synthetic potential of this compound is yet to be realized. Future research in this area could lead to the discovery of novel compounds with potentially interesting chemical and biological properties.
Computational and Theoretical Studies of 3 Diethylamino Methyl 4 Ethoxyaniline and Its Analogues
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its physical properties and chemical reactivity. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying relatively large molecules like 3-[(diethylamino)methyl]-4-ethoxyaniline. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex wave function of the entire system.
In the study of aniline (B41778) derivatives, DFT, particularly with the B3LYP functional, is frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netisc.ac The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. For substituted anilines, the nature of the substituents (electron-donating or electron-withdrawing) significantly influences these frontier orbitals. The ethoxy and diethylaminomethyl groups on this compound are both electron-donating, which would be expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.
DFT calculations can also elucidate the distribution of atomic charges, such as Mulliken or natural charges, which reveal the electron density at different sites within the molecule. This information is invaluable for predicting sites of nucleophilic or electrophilic attack. For instance, the nitrogen atom of the amino group and the oxygen of the ethoxy group would be expected to have significant negative charge, indicating their potential as reaction centers.
Table 1: Representative DFT-Calculated Parameters for Substituted Anilines
| Parameter | Aniline | 4-Methoxyaniline |
|---|---|---|
| HOMO Energy (eV) | -5.85 | -5.42 |
| LUMO Energy (eV) | 0.45 | 0.51 |
| HOMO-LUMO Gap (eV) | 6.30 | 5.93 |
| Dipole Moment (Debye) | 1.53 | 1.87 |
Note: These are illustrative values and can vary based on the specific DFT functional and basis set used.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though often at a greater computational cost than DFT.
For aniline and its derivatives, ab initio calculations have been employed to study ground state properties like the C-N bond length and the pyramidalization of the amino group. The geometry of the amino group in aniline is nonplanar, and the degree of this non-planarity is influenced by substituents on the aromatic ring. Electron-donating groups tend to increase the C-N bond length and the out-of-plane angle of the NH2 group. In this compound, the combined effect of the ethoxy and diethylaminomethyl substituents would likely lead to a noticeable pyramidalization at the nitrogen atom and an elongated C-N bond compared to unsubstituted aniline.
Ab initio methods are also crucial for calculating accurate inversion barriers for the amino group, which is the energy required to make the nitrogen and its three bonded atoms planar. This parameter is sensitive to the electronic effects of the substituents on the ring.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the diethylamino and ethoxy side chains in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable (lowest energy) three-dimensional arrangements of the atoms. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using quantum mechanical or molecular mechanics methods.
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD can explore the conformational landscape of a molecule and identify the most populated conformations at a given temperature. Such simulations are particularly useful for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. For this compound, MD simulations could reveal the preferred orientations of the diethylamino and ethoxy groups and how these change over time, which is crucial for understanding its intermolecular interactions.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.
For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. researchgate.net The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as C-H stretching, N-H bending, and ring vibrations. By comparing the calculated spectrum with the experimental one, each peak in the experimental spectrum can be assigned to a specific molecular motion.
Similarly, Ultraviolet-Visible (UV-Vis) spectra can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The predicted absorption maxima (λmax) can be correlated with the observed colors of related compounds. nih.govacs.org The electron-donating substituents in this compound would be expected to cause a bathochromic (red) shift in the UV-Vis spectrum compared to aniline.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can help in the assignment of complex NMR spectra and provide further confirmation of the molecule's structure.
Table 2: Predicted Spectroscopic Data for a Hypothetical Substituted Aniline
| Spectroscopic Technique | Predicted Parameter |
|---|---|
| FT-IR | N-H stretch: ~3400 cm⁻¹ |
| C-O stretch: ~1250 cm⁻¹ | |
| UV-Vis (TD-DFT) | λmax: ~290 nm |
| ¹H-NMR (GIAO) | Aromatic protons: 6.5-7.5 ppm |
| Methylene (B1212753) protons (ethoxy): ~4.0 ppm |
Note: These values are illustrative and would need to be specifically calculated for this compound.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry can be used to map out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and transition states, as well as calculating their relative energies.
For a molecule like this compound, computational methods could be used to study various reactions, such as electrophilic aromatic substitution. By calculating the activation energies for substitution at different positions on the aromatic ring, the regioselectivity of the reaction can be predicted. The electron-donating nature of the substituents would activate the ring towards electrophilic attack, and computational studies could determine which of the remaining open positions on the ring is the most likely site of reaction.
Furthermore, the mechanism of oxidation of the aminophenol core, a common reaction for such compounds, can be investigated. researchgate.net Computational studies can help to understand the stepwise process of electron and proton transfer involved in such reactions.
Structure-Reactivity Relationship Predictions
By systematically modifying the structure of a molecule in silico and calculating its properties, it is possible to establish structure-reactivity relationships. For aniline derivatives, computational studies have shown clear correlations between molecular properties and the electronic nature of the substituents.
For example, the pKa of the amino group, a measure of its basicity, can be correlated with calculated parameters such as the natural charge on the nitrogen atom. Electron-donating groups, like those in this compound, increase the electron density on the nitrogen, making the amino group more basic and thus increasing its pKa.
Chemoinformatic Approaches and Quantitative Structure-Activity Relationship (QSAR) Methodologies (focused purely on chemical reactivity)
Influence of Substituents on Aniline Reactivity
The chemical reactivity of aniline derivatives, particularly in processes like oxidation, is highly dependent on the electron-donating or electron-withdrawing properties of the substituents attached to the benzene (B151609) ring. Research on a series of para- and ortho-substituted anilines has demonstrated that electron-donating groups enhance the rate of oxidation, while electron-withdrawing groups inhibit it. This relationship can be explained by the Linear Free Energy Relationship (LFER) theory, often described by the Hammett equation.
A study on the oxidation of various substituted anilines by an iridium(IV) complex provided quantitative data on the effect of different substituents on the reaction rate. The second-order rate constants (k2) for this reaction, measured at 303 K, are presented in the table below.
Table 1: Second-Order Rate Constants for the Oxidation of Substituted Anilines
| Substituent | k2 (× 10^-3 dm^3 mol^-1 s^-1) |
|---|---|
| p-OCH3 | 10.8 |
| p-CH3 | 5.62 |
| H | 2.51 |
| p-F | 2.24 |
| p-Cl | 1.58 |
| p-Br | 1.41 |
| p-I | 1.26 |
| p-COCH3 | 0.79 |
| p-COOC2H5 | 0.63 |
| p-COOH | 0.50 |
| p-SO3H | 0.40 |
| o-COOH | 0.25 |
The data clearly illustrates that substituents like methoxy (B1213986) (p-OCH3) and methyl (p-CH3), which are electron-donating, increase the reaction rate compared to unsubstituted aniline (H). Conversely, electron-withdrawing groups such as nitro (p-NO2) and carboxyl (p-COOH) significantly decrease the reaction rate. nih.gov
For this compound, the substituents are a (diethylamino)methyl group at the meta position and an ethoxy group at the para position relative to the amino group. The ethoxy group is a strong electron-donating group, similar to the methoxy group in the study, which would be expected to increase the electron density on the aromatic ring and enhance its reactivity towards electrophilic attack or oxidation. The (diethylamino)methyl group is also generally considered to be electron-donating and is sterically bulky.
Theoretical and Computational Predictions of Reactivity
Theoretical investigations using quantum-chemical calculations can provide further insights into the reactivity of aniline derivatives. Methods such as the G4 composite method can be used to calculate thermodynamic properties like reaction Gibbs free energies, which can then be correlated with experimental values such as oxidation potentials. researchgate.net Such studies on a wide range of aniline derivatives have shown a strong correlation between calculated energies and experimentally observed reactivity, reinforcing the understanding of substituent effects.
The reactivity of anilines is largely governed by the availability of the lone pair of electrons on the nitrogen atom of the amino group. Electron-donating groups increase the electron density at the nitrogen, making the compound more basic and more susceptible to oxidation. nih.gov In the case of this compound, the combined electron-donating effects of the ethoxy and (diethylamino)methyl groups would likely lead to a high degree of activation of the aromatic ring and the amino group, suggesting a high susceptibility to electrophilic substitution and oxidation reactions.
The steric hindrance from the bulky (diethylamino)methyl group at the ortho position to the amino group could also play a role in its reactivity, potentially directing incoming electrophiles to other positions on the ring or influencing the rate of reactions involving the amino group itself.
Advanced Spectroscopic Characterization Techniques for 3 Diethylamino Methyl 4 Ethoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds, providing granular insight into the chemical environment of individual atoms.
¹H and ¹³C NMR Assignments and Detailed Spectral Analysis
A detailed analysis of the ¹H and ¹³C NMR spectra of 3-[(Diethylamino)methyl]-4-ethoxyaniline would provide a complete map of its atomic connectivity. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the diethylaminomethyl moiety. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The ethoxy group would be characterized by a triplet and a quartet corresponding to the methyl and methylene (B1212753) protons, respectively. The diethylamino group would exhibit a quartet for the methylene protons and a triplet for the terminal methyl groups of the ethyl chains, while the benzylic methylene protons would appear as a singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. This would include distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating nature of the ethoxy and amino groups. The aliphatic region would show signals for the carbons of the ethoxy and diethylaminomethyl groups.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound This table is a representation of expected values and would require experimental data for confirmation.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.6 - 7.0 | m |
| -OCH₂CH₃ | 3.9 - 4.1 | q |
| Ar-CH₂-N | 3.5 - 3.7 | s |
| -N(CH₂CH₃)₂ | 2.5 - 2.7 | q |
| -OCH₂CH₃ | 1.3 - 1.5 | t |
| -N(CH₂CH₃)₂ | 1.0 - 1.2 | t |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is a representation of expected values and would require experimental data for confirmation.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C-O | 145 - 150 |
| Aromatic C-N | 135 - 140 |
| Aromatic C-C | 110 - 130 |
| -OCH₂CH₃ | 63 - 65 |
| Ar-CH₂-N | 50 - 55 |
| -N(CH₂CH₃)₂ | 45 - 50 |
| -OCH₂CH₃ | 14 - 16 |
| -N(CH₂CH₃)₂ | 11 - 13 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the methylene and methyl protons of the ethoxy group and within the diethylamino group's ethyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for definitively assigning the carbon signals for each protonated carbon, such as the benzylic methylene and the carbons of the ethoxy and diethylamino groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is vital for establishing the connectivity of the entire molecule. For example, correlations would be expected from the benzylic methylene protons to the aromatic carbons, confirming the position of the diethylaminomethyl substituent.
Dynamic NMR Studies for Conformational Dynamics
The diethylaminomethyl group may exhibit restricted rotation around the C-N bonds, potentially leading to dynamic behavior observable by NMR. Variable temperature (VT) NMR studies could be employed to investigate such conformational dynamics. By acquiring spectra at different temperatures, it might be possible to observe the coalescence of signals, allowing for the determination of the energy barriers to rotation.
Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the molecular identity and confirming its purity. For C₁₃H₂₂N₂O, the expected monoisotopic mass would be precisely determined.
Analysis of Fragmentation Patterns
Electron ionization (EI) or tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation patterns of the molecule. The fragmentation pathways provide valuable structural information. Key fragmentations for this compound would likely include:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom of the diethylamino group, leading to the formation of a stable iminium ion. This is often a dominant fragmentation pathway for amines.
Loss of an ethyl group: Fragmentation involving the loss of a C₂H₅ radical from the diethylamino moiety.
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the methylene group, resulting in a resonance-stabilized benzylic cation.
The analysis of these characteristic fragment ions would allow for the confirmation of the different structural subunits of the molecule.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational properties of molecules.
Functional Group Identification and Band Assignments
A summary of the expected characteristic vibrational frequencies is presented in the interactive table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Aniline (B41778) (NH₂) Group | N-H Asymmetric Stretch | ~3450-3400 | Weak | Strong |
| N-H Symmetric Stretch | ~3350-3300 | Weak | Strong | |
| NH₂ Scissoring | ~1630-1600 | Medium | Medium | |
| C-N Stretch | ~1340-1250 | Medium-Strong | Medium | |
| NH₂ Wagging | ~850-750 | Weak | Broad, Medium | |
| Aromatic Ring | C-H Stretch | ~3100-3000 | Strong | Medium |
| C=C Stretch (in-ring) | ~1600, ~1580, ~1500, ~1450 | Strong | Strong | |
| C-H in-plane bend | ~1300-1000 | Medium | Medium | |
| Ring Breathing | ~850-800 | Strong in Raman | Weak in IR | |
| C-H out-of-plane bend | ~900-675 | Strong | Weak-Medium | |
| Ethoxy Group | C-H Stretch (CH₃, CH₂) | ~2980-2850 | Strong | Strong |
| C-O-C Asymmetric Stretch | ~1260-1200 | Strong | Medium | |
| C-O-C Symmetric Stretch | ~1050-1000 | Medium | Strong | |
| Diethylaminomethyl Group | C-H Stretch (CH₂, CH₃) | ~2970-2850 | Strong | Strong |
| C-N Stretch (tertiary amine) | ~1200-1050 | Medium | Medium |
Note: The exact positions and intensities of the bands can be influenced by the electronic effects of the substituents and the local molecular environment.
Conformational Information from Vibrational Modes
The flexibility of the ethoxy and diethylaminomethyl side chains introduces the possibility of multiple conformational isomers. pharmacy180.comimperial.ac.uklibretexts.orgresearchgate.net Vibrational spectroscopy can provide insights into the conformational landscape of this compound.
The rotational freedom around the C-O and C-N bonds of the side chains can lead to different spatial arrangements of the ethyl groups. These different conformers would likely have slightly different vibrational frequencies, particularly for the stretching and bending modes of the side chains. For instance, the C-O-C stretching vibrations of the ethoxy group and the C-N stretching vibrations of the diethylamino group may appear as broadened bands or multiple closely spaced peaks, indicating the presence of a mixture of conformers in the sample.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.netiucr.org While a crystal structure for this compound is not publicly available, we can predict the key structural features based on the analysis of similar molecules. researchgate.netacs.org
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound will be governed by a variety of intermolecular interactions. The primary amino group is a strong hydrogen bond donor, and the nitrogen and oxygen atoms of the diethylaminomethyl and ethoxy groups, respectively, can act as hydrogen bond acceptors.
Therefore, it is highly probable that the crystal structure will feature a network of intermolecular hydrogen bonds. The N-H protons of the aniline group are likely to form hydrogen bonds with the nitrogen atom of the diethylamino group or the oxygen atom of the ethoxy group of neighboring molecules. These interactions play a crucial role in the formation of supramolecular assemblies. nih.govresearchgate.netmdpi.com
Van der Waals forces: These ubiquitous interactions will be present throughout the crystal lattice.
C-H···π interactions: The hydrogen atoms of the ethyl groups and the aromatic ring can interact with the electron-rich π-system of the aniline ring of adjacent molecules, further stabilizing the crystal structure. nih.gov
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The precise bond lengths, bond angles, and torsion angles would be determined from the crystallographic data. In the absence of experimental data, we can anticipate these values to be in line with those observed for other substituted anilines and related compounds.
Below is a table of expected bond lengths and angles based on standard values.
| Bond/Angle | Expected Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.38 - 1.40 |
| C-N (aniline) | 1.39 - 1.42 |
| C-O (ethoxy) | 1.36 - 1.38 |
| O-C (ethyl) | 1.42 - 1.44 |
| C-N (diethylamino) | 1.46 - 1.48 |
| N-C (ethyl) | 1.47 - 1.49 |
| C-H (aromatic) | ~0.95 |
| C-H (aliphatic) | ~0.98 - 1.00 |
| N-H | ~0.90 |
| Bond Angles (°) | |
| C-C-C (aromatic) | 118 - 121 |
| C-C-N (aniline) | 119 - 121 |
| C-O-C (ethoxy) | 117 - 119 |
| C-N-C (diethylamino) | 110 - 114 |
| H-N-H (aniline) | ~110 |
| Torsion Angles (°) | |
| C-C-O-C (ethoxy) | Variable (conformational) |
| C-C-N-C (diethylamino) | Variable (conformational) |
The torsion angles involving the side chains would define their conformation relative to the aniline ring. Steric hindrance between the substituents will likely lead to a non-planar arrangement of the side chains with respect to the aromatic ring.
Tautomerism Studies in the Crystalline State (if observed)
Tautomerism is the interconversion of constitutional isomers, usually by the migration of a proton. libretexts.orgyoutube.comnih.govyoutube.com For this compound, the most plausible, though unlikely, form of tautomerism would be an imine-enamine tautomerism involving the aniline nitrogen and the adjacent ring carbon. However, this would disrupt the aromaticity of the benzene ring and is therefore energetically unfavorable.
Another remote possibility could involve proton transfer from the aniline NH₂ to the diethylaminomethyl nitrogen, creating a zwitterionic species. In the solid state, the presence of a specific tautomer would be "frozen" in the crystal lattice. X-ray crystallography would unequivocally determine the positions of all atoms, including hydrogen atoms (with high-resolution data), and thus confirm the predominant tautomeric form in the crystalline state. Given the chemical nature of this compound, it is overwhelmingly expected to exist in the aniline form as depicted.
Emerging Research Directions and Future Prospects in the Chemistry of 3 Diethylamino Methyl 4 Ethoxyaniline
Development of Novel Synthetic Methodologies for Related Scaffolds
The classical synthesis of 3-[(Diethylamino)methyl]-4-ethoxyaniline and related structures typically involves the Mannich reaction, a three-component condensation of an active hydrogen compound (4-ethoxyaniline), formaldehyde (B43269), and a secondary amine (diethylamine). While effective, this method can present challenges in terms of regioselectivity, reaction conditions, and purification. Future research is actively pursuing more sophisticated and efficient synthetic strategies.
A primary focus is the development of novel catalytic systems that offer improved control and efficiency. This includes the use of metal-based catalysts (e.g., copper, iridium, rhodium) or organocatalysts to steer the reaction towards the desired ortho-aminomethylated product with high selectivity, minimizing the formation of unwanted isomers. Furthermore, modern synthetic paradigms such as C-H (Carbon-Hydrogen) bond activation are being explored. C-H activation offers a more atom-economical approach by directly functionalizing the aniline (B41778) ring, bypassing the need for pre-functionalized starting materials and reducing waste streams. These advanced methodologies aim to provide more sustainable and versatile routes to this class of compounds.
| Parameter | Traditional Mannich Reaction | Modern Catalytic Methods | C-H Activation Approaches |
|---|---|---|---|
| Reactants | Aniline, Aldehyde, Amine | Aniline, Aldehyde, Amine | Aniline, Aminating Agent |
| Key Reagent/Catalyst | Acid or Base Catalyst | Transition Metals (Cu, Ir, Rh), Organocatalysts | Palladium (Pd), Rhodium (Rh), or Copper (Cu) Catalysts |
| Selectivity Control | Moderate; can lead to isomer mixtures | High; directed by catalyst-ligand interactions | High; directed by catalyst and directing groups |
| Reaction Conditions | Often requires stoichiometric reagents and harsh conditions | Milder conditions, lower catalyst loading | Variable, often requires specific directing groups |
| Atom Economy | Good | Good | Excellent; reduces waste byproducts |
Advanced Spectroscopic Probes for In-situ Reaction Monitoring and Kinetic Studies
A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. The application of Process Analytical Technology (PAT) is a significant future direction for the synthesis of this compound. Advanced spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for real-time monitoring of chemical reactions as they occur in the reactor.
These non-invasive methods provide a continuous stream of data on the concentration of reactants, intermediates, and products. This information is invaluable for determining reaction rates, identifying transient intermediates, and elucidating the reaction mechanism. For instance, in-situ FTIR can track the consumption of the N-H bond in the starting aniline and the formation of the C-N bond in the product. This level of insight enables precise control over reaction parameters to maximize yield, improve purity, and ensure process safety.
| Spectroscopic Technique | Information Provided | Advantages for Synthesis of this compound |
|---|---|---|
| In-situ FTIR | Concentration of functional groups (N-H, C=O, C-N) | Excellent for tracking conversion of starting materials and formation of the aminomethyl group. |
| Raman Spectroscopy | Vibrational modes of molecules, good for aqueous systems | Complements FTIR; less interference from water/solvents, good for monitoring aromatic ring substitutions. |
| In-situ NMR | Detailed structural information and quantification of all species | Provides unambiguous identification of reactants, intermediates, and products for detailed mechanistic studies. |
Development of Predictive Computational Models for Chemical Reactivity and Selectivity
Computational chemistry is emerging as a powerful tool for predicting and understanding chemical reactions before they are run in the lab. Using methods like Density Functional Theory (DFT), researchers can model the synthesis of this compound at the molecular level. These models can calculate the energy profiles of different reaction pathways, identify the most likely transition states, and predict the regioselectivity of the aminomethylation on the 4-ethoxyaniline ring.
By simulating the reaction, chemists can screen different catalysts, solvents, and reaction conditions virtually, saving significant time and resources. For example, computational models can explain why the aminomethyl group is directed to the position ortho to the amino group and meta to the ethoxy group. This predictive power helps in designing more efficient synthetic routes and in troubleshooting unexpected reaction outcomes, accelerating the development of novel molecular scaffolds.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch manufacturing to continuous flow chemistry represents a major leap forward in chemical synthesis. Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This technology is particularly advantageous for reactions that are exothermic or involve hazardous reagents, making the synthesis of aniline derivatives safer and more scalable. beilstein-journals.orgd-nb.info
Integrating the synthesis of this compound into a continuous flow platform could lead to significant improvements in yield, purity, and consistency. beilstein-journals.orgd-nb.info Automation can be coupled with flow reactors to create fully autonomous synthesis platforms. These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid production of libraries of related compounds for further research.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent; high surface area-to-volume ratio |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer; small reaction volumes at any given time. d-nb.info |
| Scalability | Complex, requires re-optimization | Simpler; achieved by running the system for a longer time. d-nb.info |
| Process Control | Less precise control over temperature and mixing | Precise control over stoichiometry, temperature, and residence time |
| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |
Exploration of Supramolecular Chemistry and Self-Assembly Involving the Compound's Architectures
The molecular structure of this compound, containing hydrogen bond donors (the -NH2 group) and acceptors (the nitrogen of the diethylamino group and the oxygen of the ethoxy group), makes it an interesting candidate for supramolecular chemistry. This field explores how molecules recognize each other and spontaneously organize into larger, well-defined structures through non-covalent interactions like hydrogen bonding, pi-stacking, and van der Waals forces.
Future research could investigate the self-assembly properties of this compound and its derivatives. It is conceivable that under specific conditions (e.g., in certain solvents or at particular concentrations), these molecules could form higher-order architectures such as gels, liquid crystals, or nanofibers. The interplay between the flexible diethylaminomethyl group and the planar aromatic ring could lead to novel materials with unique photophysical or mechanical properties. Understanding and controlling these self-assembly processes could open up applications in materials science, such as the development of new sensors, responsive materials, or drug delivery systems.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-[(Diethylamino)methyl]-4-ethoxyaniline, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via Mannich reaction or alkylation of 4-ethoxyaniline. Key intermediates include 4-ethoxyaniline (prepared via ethoxylation of 4-nitroaniline followed by reduction) and diethylamine derivatives. For alkylation, use reagents like diethylaminomethyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Monitor reaction progress using TLC with UV visualization .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles. Single-crystal diffraction data (e.g., C–C bond lengths ≈ 1.39–1.48 Å) can validate the diethylamino-methyl substitution pattern .
- Spectroscopy : Use NMR to identify ethoxy (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.1 ppm for OCH₂) and diethylamino groups (δ 2.4–2.8 ppm for N–CH₂). IR spectroscopy detects N–H stretches (~3300–3500 cm⁻¹) and aromatic C=C (~1600 cm⁻¹). Cross-reference with NIST spectral libraries for validation .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 237.2) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Mannich reaction for synthesizing this compound?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) to enhance imine formation.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reaction kinetics.
- Temperature control : Conduct trials at 60–80°C to balance reaction rate and side-product formation.
- Stoichiometry : Optimize molar ratios of 4-ethoxyaniline, formaldehyde, and diethylamine (typically 1:1.2:1.2). Use DOE (Design of Experiments) to analyze interactions between variables .
Q. How should researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR and IR data with X-ray structures (e.g., dihedral angles in the aromatic ring from crystallography ).
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.
- Isotopic labeling : Use deuterated solvents or -labeled precursors to assign ambiguous signals .
Q. What computational approaches can predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations : Model solvent effects on reaction pathways (e.g., solvation in ethanol vs. DMSO).
- Docking studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystallographic data for receptor structures .
Q. What toxicological considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Acute toxicity : Refer to subcutaneous LDLo data for structurally similar compounds (e.g., 375 mg/kg in mice ).
- Exposure controls : Use fume hoods and PPE (nitrile gloves, lab coats) to minimize inhalation/contact.
- Waste disposal : Follow EPA guidelines for aromatic amines, including neutralization with dilute HCl before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
